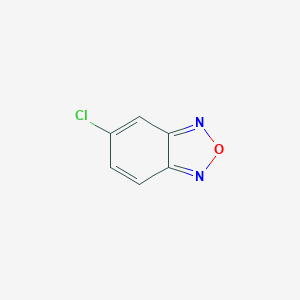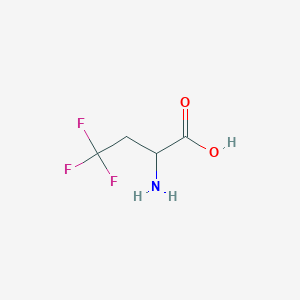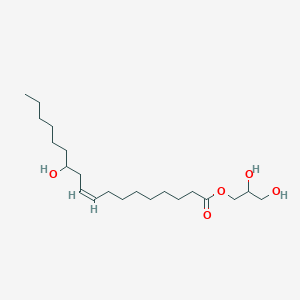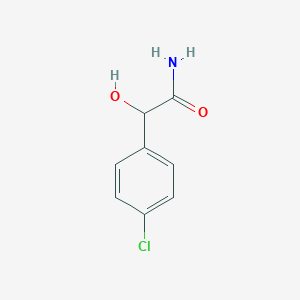
2-(p-Chlorophenyl)-2-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Chlorophenyl)-2-hydroxyacetamide, also known as Chloramphenicol, is a broad-spectrum antibiotic that was first synthesized in 1947. It is used to treat a variety of bacterial infections, including typhoid fever, meningitis, and pneumonia. Chloramphenicol is a potent inhibitor of bacterial protein synthesis and has been widely used in clinical practice for over 70 years.
Wirkmechanismus
2-(p-Chlorophenyl)-2-hydroxyacetamidecol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of peptide bonds between amino acids. This results in the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemische Und Physiologische Effekte
2-(p-Chlorophenyl)-2-hydroxyacetamidecol has been shown to have a number of biochemical and physiological effects, including the inhibition of mitochondrial protein synthesis, the inhibition of cytochrome P450 enzymes, and the induction of apoptosis in cancer cells. It has also been shown to have immunomodulatory effects, including the suppression of T-cell activation and the inhibition of cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
2-(p-Chlorophenyl)-2-hydroxyacetamidecol has several advantages for use in laboratory experiments, including its broad-spectrum antibacterial activity, its ability to penetrate cell membranes, and its stability in solution. However, it also has several limitations, including its potential toxicity to mammalian cells, the development of bacterial resistance, and the potential for cross-contamination in laboratory settings.
Zukünftige Richtungen
There are several future directions for research involving 2-(p-Chlorophenyl)-2-hydroxyacetamidecol, including the development of new antibiotics based on its structure-activity relationships, the investigation of its immunomodulatory effects, and the development of new methods for its synthesis and purification. Additionally, further research is needed to investigate the potential use of 2-(p-Chlorophenyl)-2-hydroxyacetamidecol in the treatment of cancer and other diseases.
Synthesemethoden
2-(p-Chlorophenyl)-2-hydroxyacetamidecol is synthesized through a multi-step process involving the condensation of p-nitrophenol with dichloroacetic acid to form p-nitrophenyl dichloroacetate. This intermediate is then reduced with sodium borohydride to form p-nitrophenyl acetate, which is further reduced with zinc dust and hydrochloric acid to form p-chloroacetophenone. Finally, p-chloroacetophenone is reacted with hydroxylamine hydrochloride to form 2-(p-Chlorophenyl)-2-hydroxyacetamidecol.
Wissenschaftliche Forschungsanwendungen
2-(p-Chlorophenyl)-2-hydroxyacetamidecol has been extensively studied for its antibacterial activity and has been used as a model compound for the development of new antibiotics. It has also been used in research to investigate the mechanism of bacterial protein synthesis and to study the structure-activity relationships of antibiotics.
Eigenschaften
CAS-Nummer |
18584-27-5 |
|---|---|
Produktname |
2-(p-Chlorophenyl)-2-hydroxyacetamide |
Molekularformel |
C8H8ClNO2 |
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12) |
InChI-Schlüssel |
LDVLVMRFNCMVLS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(=O)N)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(C(=O)N)O)Cl |
Andere CAS-Nummern |
18584-27-5 |
Synonyme |
2-(p-Chlorophenyl)-2-hydroxyacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



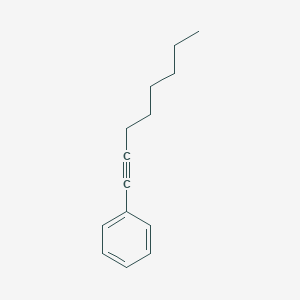
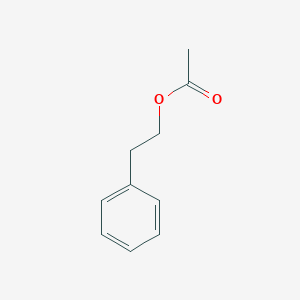
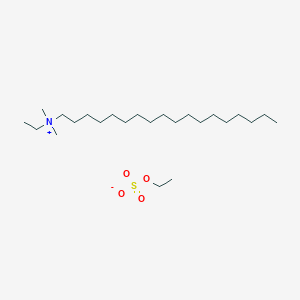
![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)
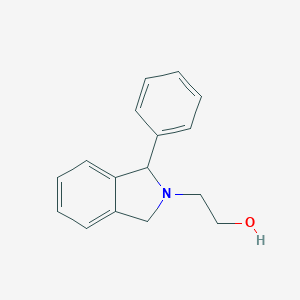
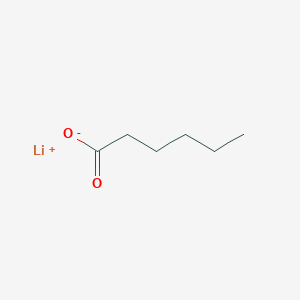
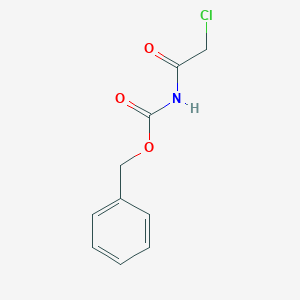
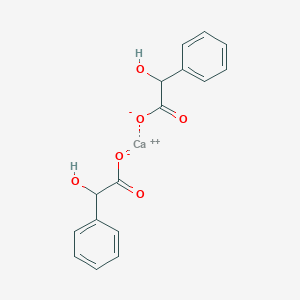
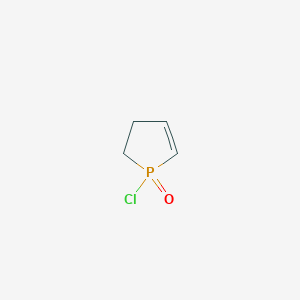
![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)

